Byk 191023 dihydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BYK 191023 二盐酸盐是一种高度选择性的诱导型一氧化氮合酶 (iNOS) 抑制剂。该化合物与酶的催化中心相互作用,使其成为一种有效且不可逆的抑制剂。 它主要用于科学研究,以研究诱导型一氧化氮合酶在体内和体外介导的影响 .

准备方法

化学反应分析

BYK 191023 二盐酸盐经历多种类型的化学反应:

还原: 还原反应可以改变化合物中存在的官能团。

取代: 该化合物可以发生取代反应,特别是在吡啶和咪唑并[4,5-b]吡啶环上。

这些反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 形成的主要产物取决于所用试剂和特定的反应条件 .

科学研究应用

Scientific Research Applications

-

Cancer Research :

- BYK 191023 has been utilized to explore the role of iNOS in cancer biology. Studies indicate that iNOS contributes to tumor promotion in several epithelial cancers, including colorectal cancer. Inhibiting iNOS with BYK 191023 has shown potential in reducing tumor growth and enhancing therapeutic efficacy against certain malignancies .

- Inflammation Studies :

- Cardiovascular Research :

Case Study 1: Cancer Prevention

In a study examining the effects of iNOS inhibition on colorectal cancer progression, researchers administered BYK 191023 to mouse models. The results demonstrated a significant reduction in tumor size and number compared to controls, suggesting that targeting iNOS can be an effective strategy for cancer prevention .

Case Study 2: Inflammatory Response

Another study focused on the role of BYK 191023 in a model of sepsis. Mice treated with the compound exhibited lower levels of pro-inflammatory cytokines and improved survival rates compared to untreated mice. This highlights the potential of BYK 191023 as a therapeutic agent in managing septic shock and other inflammatory conditions .

Data Tables

| IC50 Values | iNOS (nM) | nNOS (nM) | eNOS (nM) |

|---|---|---|---|

| This compound | 86 | 17,000 | 162,000 |

作用机制

BYK 191023 二盐酸盐通过与诱导型一氧化氮合酶的催化中心相互作用来发挥作用。这种相互作用抑制了酶的活性,阻止了 nitric oxide 的生成。抑制既依赖于 NADPH 又依赖于时间,使其成为不可逆的抑制剂。 分子靶点包括诱导型一氧化氮合酶的活性位点,涉及的途径与一氧化氮的产生和信号传导有关 .

相似化合物的比较

BYK 191023 二盐酸盐因其对诱导型一氧化氮合酶的高选择性和不可逆抑制而独一无二。类似的化合物包括:

SB-218078: 诱导型一氧化氮合酶的另一种选择性抑制剂。

鬼臼毒素: 一种广谱激酶抑制剂,对一氧化氮合酶具有一定的活性。

米托蒽醌二乙酸酯: 一种对多种酶(包括一氧化氮合酶)具有抑制作用的化合物

这些化合物在选择性、效力和作用机制方面有所不同,这使得 BYK 191023 二盐酸盐在特定的研究环境中成为有价值的工具。

生物活性

BYK 191023 dihydrochloride is a selective inhibitor of inducible nitric oxide synthase (iNOS), a critical enzyme involved in the production of nitric oxide (NO) during inflammatory responses. This compound has garnered attention for its potential therapeutic applications, particularly in cancer research and inflammatory diseases. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

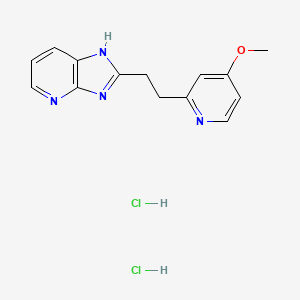

- Chemical Name : 2-[2-(4-Methoxy-2-pyridinyl)ethyl]-1H-imidazo[4,5-b]pyridine dihydrochloride

- CAS Number : 1216722-25-6

- Molecular Formula : C14H16Cl2N4O

- Molecular Weight : 327.21 g/mol

- IC50 Values :

- iNOS: 86 nM

- nNOS: 17,000 nM

- eNOS: 162,000 nM

BYK 191023 functions as an NADPH- and time-dependent irreversible inhibitor of iNOS. It binds to the catalytic center of the enzyme, effectively blocking the production of NO. The inhibition of iNOS is significant because excessive NO production is associated with various pathological conditions, including cancer progression and chronic inflammation .

Inhibition of Tumorigenesis

Research indicates that iNOS plays a dual role in cancer; while it can promote tumor growth through inflammatory pathways, it also has protective roles against tumorigenesis. In studies involving the ApcMin/+ mouse model for colon cancer, deletion of iNOS resulted in increased intestinal tumorigenesis, suggesting that iNOS may contribute to host defense mechanisms against cancer .

Case Studies

- Colon Cancer Model :

- Inflammation and Autoimmunity :

Table 1: IC50 Values for Nitric Oxide Synthase Inhibition

| Enzyme Type | IC50 (nM) |

|---|---|

| iNOS | 86 |

| nNOS | 17,000 |

| eNOS | 162,000 |

Table 2: Summary of Research Findings on BYK 191023

| Study Focus | Findings |

|---|---|

| Tumorigenesis in ApcMin/+ Mice | Reduced tumor burden when treated with BYK 191023; suggests protective role against cancer |

| Inflammatory Disease Models | Decreased pro-inflammatory cytokines; improved clinical outcomes |

| Mechanistic Studies | Confirmed NADPH-dependent inhibition mechanism; interaction with catalytic site of iNOS |

属性

IUPAC Name |

2-[2-(4-methoxypyridin-2-yl)ethyl]-1H-imidazo[4,5-b]pyridine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O.2ClH/c1-19-11-6-8-15-10(9-11)4-5-13-17-12-3-2-7-16-14(12)18-13;;/h2-3,6-9H,4-5H2,1H3,(H,16,17,18);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVNITETZYOKESF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)CCC2=NC3=C(N2)C=CC=N3.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。